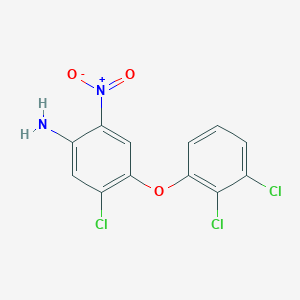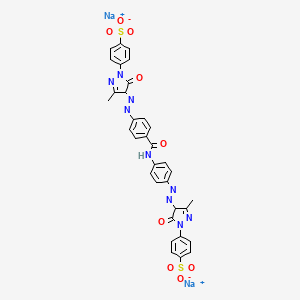
Trimethylsilyl 3-trimethylsilylmethylcrotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl 3-trimethylsilylmethylcrotonate is an organic compound with the molecular formula C11H24O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate structure. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which are imparted by the trimethylsilyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-trimethylsilylmethylcrotonate typically involves the esterification of 3-methyl-4-(trimethylsilyl)-2-butenoic acid with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Trimethylsilyl 3-trimethylsilylmethylcrotonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
科学的研究の応用
Trimethylsilyl 3-trimethylsilylmethylcrotonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other chemical compounds.
Biology: Utilized in the modification of biomolecules to enhance their stability and volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Trimethylsilyl 3-trimethylsilylmethylcrotonate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactivity is required. The compound can also enhance the volatility of molecules, making them more amenable to analysis by techniques such as GC-MS.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl acetate: Another ester with similar protective properties.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation reactions in organic synthesis.
Uniqueness
Trimethylsilyl 3-trimethylsilylmethylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate structure. This dual functionality provides enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. Its specific structure makes it particularly useful in applications requiring selective protection and increased volatility.
特性
分子式 |
C11H24O2Si2 |
|---|---|
分子量 |
244.48 g/mol |
IUPAC名 |
trimethylsilyl (E)-3-methyl-4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3/b10-8+ |
InChIキー |
QCGGJRHSTCBUNL-CSKARUKUSA-N |
異性体SMILES |
C/C(=C\C(=O)O[Si](C)(C)C)/C[Si](C)(C)C |
正規SMILES |
CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
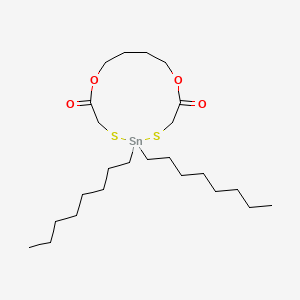
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
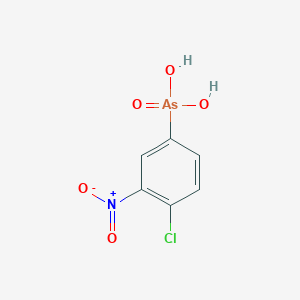
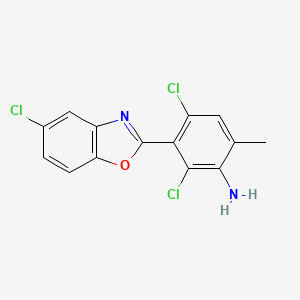
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
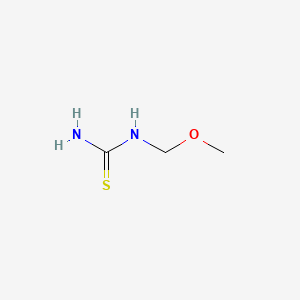


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

